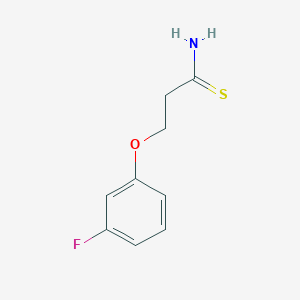
1-(5-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-ol can be synthesized through a multi-step process involving the following key steps:
Halogenation: The starting material, 2-fluoroaniline, undergoes bromination to introduce the bromine atom at the 5th position of the phenyl ring.
Alkylation: The brominated intermediate is then subjected to alkylation with an appropriate alkylating agent to introduce the ethan-1-ol moiety.
Industrial Production Methods: Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(5-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylethanolamines.
科学的研究の応用
1-(5-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(5-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-ol can be compared with other similar compounds, such as:
1-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
1-(5-Bromo-2-iodophenyl)-2-(methylamino)ethan-1-ol: Similar structure but with an iodine atom instead of fluorine.
1-(5-Bromo-2-methylphenyl)-2-(methylamino)ethan-1-ol: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C9H11BrFNO |
|---|---|
分子量 |
248.09 g/mol |
IUPAC名 |
1-(5-bromo-2-fluorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11BrFNO/c1-12-5-9(13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3 |
InChIキー |
UASCJMDUEKQHKR-UHFFFAOYSA-N |
正規SMILES |
CNCC(C1=C(C=CC(=C1)Br)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanaminehydrochloride](/img/structure/B13595882.png)



![4-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B13595922.png)




![4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride](/img/structure/B13595935.png)

